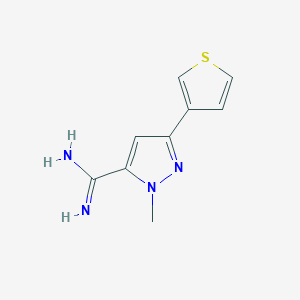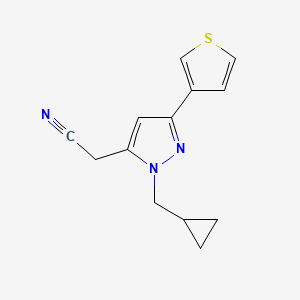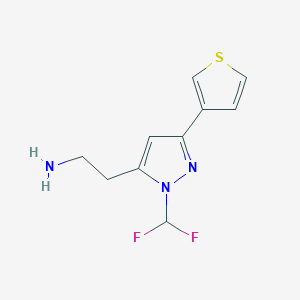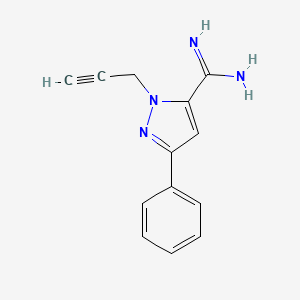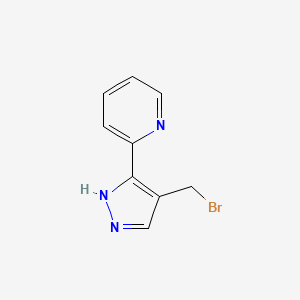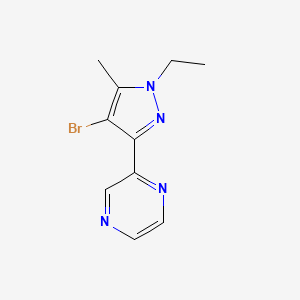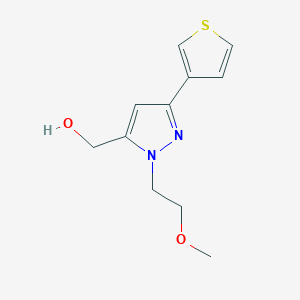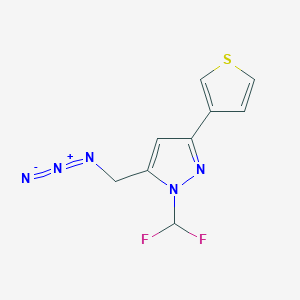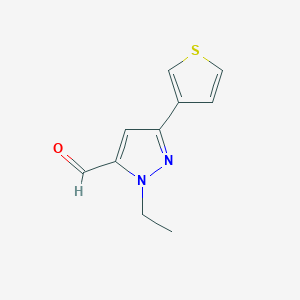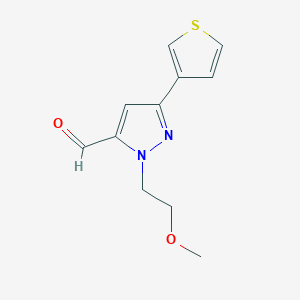
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
The compound “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an amino group and a tert-butyl group on the pyrazole ring could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amino group and a tert-butyl group could influence the compound’s solubility, acidity/basicity, and reactivity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
- Intermediate in Synthesis : Compounds similar to "2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide" serve as key intermediates in the synthesis of complex molecules. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a critical intermediate for mTOR-targeted PROTAC molecule PRO1, illustrating the role of pyrazole derivatives in drug discovery and development (Zhang et al., 2022).
- Catalysis : Pyrazolyl compounds have been explored as ligands in catalytic complexes, showing effectiveness in reactions such as the copolymerization of CO2 and cyclohexene oxide. This highlights their potential in environmental chemistry and materials science (Matiwane et al., 2020).
Structural and Reactivity Studies
- Hydrogen Bonding and Molecular Structure : Research on pyrazole derivatives, including studies on their hydrogen-bonding patterns, provides valuable insights into their structural characteristics, which is crucial for the design of new compounds with desired properties (Abonía et al., 2007).
- Reactivity : The reactivity of pyrazole derivatives under various conditions has been extensively studied. These compounds participate in diverse chemical reactions, forming a variety of products that are useful in medicinal chemistry and organic synthesis (Mironovich & Shcherbinin, 2014).
Applications in Materials Science
- Copolymerization Catalysts : Some pyrazolyl compounds have shown activity as catalysts for the copolymerization of CO2 and epoxides, indicating their potential in creating sustainable materials (Matiwane et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-9(2,3)6-4-8(12)14(13-6)5-7(10)11/h4H,5,12H2,1-3H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSWUMODQGTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




